molecular formula C13H18N2 B13290498 3-{[(3-Methylbutyl)amino]methyl}benzonitrile

3-{[(3-Methylbutyl)amino]methyl}benzonitrile

Cat. No.: B13290498
M. Wt: 202.30 g/mol
InChI Key: OQIYPJZIKJZLQB-UHFFFAOYSA-N
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Description

3-{[(3-Methylbutyl)amino]methyl}benzonitrile is an organic compound with the molecular formula C₁₃H₁₈N₂. It is a benzonitrile derivative characterized by the presence of a 3-methylbutylamino group attached to the benzonitrile core. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Methylbutyl)amino]methyl}benzonitrile typically involves the reaction of benzonitrile with 3-methylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Methylbutyl)amino]methyl}benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(3-Methylbutyl)amino]methyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-{[(3-Methylbutyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(3-Methylbutyl)amino]methyl}benzoic acid
  • 3-{[(3-Methylbutyl)amino]methyl}benzaldehyde
  • 3-{[(3-Methylbutyl)amino]methyl}benzene

Uniqueness

3-{[(3-Methylbutyl)amino]methyl}benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity patterns and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

3-[(3-methylbutylamino)methyl]benzonitrile

InChI

InChI=1S/C13H18N2/c1-11(2)6-7-15-10-13-5-3-4-12(8-13)9-14/h3-5,8,11,15H,6-7,10H2,1-2H3

InChI Key

OQIYPJZIKJZLQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC(=CC=C1)C#N

Origin of Product

United States

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